molecular formula C15H25N5O B2817968 (E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-42-9

(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2817968
CAS No.: 2411333-42-9
M. Wt: 291.399
InChI Key: UVDGIOTXGZNMTB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[2,1-c][1,2,4]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and pharmaceuticals .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

(E)-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-11(2)14(16-13(21)8-6-9-19(3)4)15-18-17-12-7-5-10-20(12)15/h6,8,11,14H,5,7,9-10H2,1-4H3,(H,16,21)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDGIOTXGZNMTB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C2N1CCC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C1=NN=C2N1CCC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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